5-Cyanouracil
Overview
Description
5-Cyanouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the presence of a cyano group (-CN) at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
5-Cyanouracil (5CNU) is a derivative of uracil and has been shown to exhibit cellular activity . The primary target of 5CNU is double-stranded DNA (ds-DNA) . The compound binds covalently to ds-DNA, which plays a crucial role in the replication and transcription processes of the cell .
Mode of Action
5CNU is often complexed to a photoactive transition metal complex, creating a potential light-activated dual-action therapeutic agent . Upon photoinduction, the complex undergoes efficient ligand exchange for solvent water molecules, simultaneously releasing biologically active 5CNU and generating a new complex . This new complex also binds covalently to ds-DNA .
Biochemical Pathways
The mode of action of 5CNU is multifaceted and involves its incorporation into DNA and RNA, as well as inhibition of thymidylate synthase, an enzyme important in DNA synthesis and repair . It has also been shown to inhibit pyrimidine catabolism in vivo .
Pharmacokinetics
It is known that the oral absorption of 5cnu is incomplete with a short biological half-life . This leads to an obvious peak-valley phenomenon, resulting in the frequent administration requirement and severe side effects .
Result of Action
The result of 5CNU’s action is the generation of three potential therapeutic agents from a single molecule . This includes the released 5CNU and the new complex generated, both of which are biologically active . The new complex, after binding to ds-DNA, can cause changes in the DNA structure, potentially leading to cell death .
Action Environment
The action of 5CNU is influenced by environmental factors such as light and pH. The photoinduced ligand exchange process is efficient, allowing for the release of 5CNU and the generation of a new complex . The quantum yield of this process varies as a function of ligand pKa and the pH of the medium . This suggests that the action, efficacy, and stability of 5CNU can be modulated by controlling these environmental factors .
Biochemical Analysis
Biochemical Properties
5-Cyanouracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, including thymidylate synthase and ribonucleotide reductase. These interactions are crucial for its incorporation into nucleic acids and its potential as an inhibitor of pyrimidine catabolism . The binding of this compound to these enzymes can lead to the inhibition of DNA synthesis and repair, thereby affecting cellular proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of restriction endonucleases such as Sau 3AI, thereby affecting DNA cleavage and repair mechanisms . Additionally, its incorporation into DNA can lead to mutations and alterations in gene expression, impacting cellular functions and potentially leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition prevents the formation of thymidine monophosphate, a precursor for DNA synthesis, leading to DNA damage and cell death . Furthermore, this compound can be incorporated into DNA, where it disrupts normal base pairing and induces mutations . These molecular interactions highlight the compound’s potential as a chemotherapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be resistant to hydrolysis by certain enzymes, such as Sau 3AI, but can be hydrolyzed by others, like Bgl II and Mbo I . These findings suggest that the temporal effects of this compound are enzyme-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular metabolism and gene expression. At higher doses, this compound can induce significant toxic effects, including DNA damage, apoptosis, and organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as thymidylate synthase and ribonucleotide reductase, which are essential for DNA synthesis and repair . The compound’s incorporation into nucleic acids can also affect metabolic flux and alter the levels of various metabolites, further influencing cellular functions and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be incorporated into DNA and RNA, affecting their stability and function . The compound’s distribution is also influenced by its interactions with cellular transporters, which facilitate its uptake and intracellular trafficking.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA synthesis and repair . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanouracil can be synthesized through several methods. One common approach involves the reaction of 5-iodouracil with cuprous cyanide. This method yields this compound in high purity and involves the following steps :
- Dissolve 5-iodouracil in a suitable solvent such as dimethylformamide (DMF).
- Add cuprous cyanide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product through recrystallization.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanouracil undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products:
Substitution: Various substituted uracil derivatives.
Hydrolysis: Carboxylic acid derivatives.
Oxidation/Reduction: Modified uracil compounds with altered oxidation states.
Scientific Research Applications
5-Cyanouracil has diverse applications in scientific research:
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also targets nucleic acid synthesis.
5-Bromouracil: Another uracil derivative used in mutagenesis studies.
5-Iodouracil: A precursor in the synthesis of 5-cyanouracil.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other uracil derivatives. Its ability to be incorporated into nucleic acids and disrupt normal cellular processes makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-56-3 | |
Record name | 5-Cyanouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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